molecular formula C21H29N3O5 B164807 H-Lys(Boc)-AMC CAS No. 222037-62-9

H-Lys(Boc)-AMC

Cat. No.: B164807
CAS No.: 222037-62-9
M. Wt: 403.5 g/mol
InChI Key: OAWGDHIIFDVFOW-INIZCTEOSA-N
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Description

H-Lys(Boc)-AMC is a fluorogenic substrate widely used in biochemical assays, particularly for studying protease activity. The compound consists of a lysine residue with a tert-butoxycarbonyl (Boc) protecting group on its ε-amino group and a 7-amino-4-methylcoumarin (AMC) fluorophore attached to the α-amino group. Upon enzymatic cleavage of the peptide bond by proteases, the AMC moiety is released, producing a measurable fluorescent signal (excitation/emission: ~340–360 nm/~440–460 nm) . This substrate is valued for its stability, solubility in organic solvents (e.g., DMSO, ethanol), and compatibility with high-throughput screening .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)24-19(26)16(22)7-5-6-10-23-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,27)(H,24,26)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWGDHIIFDVFOW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(Boc)-AMC typically involves the protection of the lysine amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the protection of the α-amino group of lysine using the Boc group, followed by the coupling of the protected lysine with 7-amino-4-methylcoumarin (AMC). The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Chemical Reactions Analysis

Types of Reactions

H-Lys(Boc)-AMC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Lys(Boc)-AMC is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of H-Lys(Boc)-AMC involves its use as a substrate for proteases. When the compound is cleaved by a protease, the amide bond between lysine and AMC is broken, releasing the fluorescent AMC molecule. This release can be detected by fluorescence spectroscopy, allowing researchers to measure protease activity. The molecular targets of this compound are primarily proteases, and the pathways involved include the hydrolysis of peptide bonds .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares H-Lys(Boc)-AMC with structurally related fluorogenic substrates:

Compound Structure Molecular Weight Key Modifications Primary Enzyme Target Ex/Em Max (nm) Solubility (mg/mL)
This compound H-Lys(ε-Boc)-AMC 303.36 Boc on ε-amine; AMC on α-amine Proteases 340–360/440–460 DMSO: ~25
Boc-Lys(Ac)-AMC Boc-Lys(ε-Ac)-AMC 445.52 Boc on α-amine; Ac on ε-amine HDACs 340–360/440–460 DMF: 30; DMSO: 25
H-Lys-AMC Unprotected lysine-AMC 303.36 No protecting groups Broad-spectrum proteases Not specified DMSO: Soluble
H-Arg(Boc)₂-AMC H-Arg(δ,ω-Boc)₂-AMC 452.47 Boc on δ- and ω-guanidino groups Trypsin-like proteases Similar to AMC DMSO: ~20
Key Observations:

Protection Specificity: this compound and Boc-Lys(Ac)-AMC differ in the position and type of protecting groups. The former protects the ε-amine (lysine side chain), while the latter protects the α-amine and acetylates the ε-amine. This dictates their enzyme specificity: this compound is cleaved by proteases, whereas Boc-Lys(Ac)-AMC is a substrate for histone deacetylases (HDACs) .

Fluorogenic Properties :

  • All AMC derivatives share similar excitation/emission profiles (~340–360 nm/~440–460 nm), making them interchangeable in fluorescence detection setups .
  • Boc-Lys(Ac)-AMC requires HDAC-mediated deacetylation to release AMC, adding a layer of enzymatic specificity absent in this compound .

Solubility and Handling :

  • This compound and Boc-Lys(Ac)-AMC show comparable solubility in DMSO (~25 mg/mL), but Boc-Lys(Ac)-AMC has higher solubility in DMF (30 mg/mL) due to its acetylated side chain .
  • Unprotected H-Lys-AMC is less stable but useful for general protease assays .

Biological Activity

H-Lys(Boc)-AMC, or Nε-Boc-L-lysine 7-amino-4-methylcoumarin, is a derivative of lysine widely utilized in biochemical research, particularly for studying protease activity due to its fluorescent properties. This article delves into the compound's biological activities, synthesis, applications, and relevant research findings.

Overview of this compound

This compound is primarily used in peptide synthesis and as a substrate in protease assays. The compound consists of a protected lysine residue (Boc group) linked to a fluorescent moiety (AMC), which allows for sensitive detection of enzymatic activity through fluorescence spectroscopy.

The synthesis of this compound involves protecting the amino group of lysine with a tert-butoxycarbonyl (Boc) group and coupling it with 7-amino-4-methylcoumarin (AMC). Key reagents include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation. The compound can undergo various reactions:

  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA).
  • Coupling : Formation of peptide bonds with other amino acids.
  • Hydrolysis : Breaking down the amide bond under acidic or basic conditions.

This compound serves as a substrate for proteases. Upon cleavage by these enzymes, the amide bond between lysine and AMC is broken, releasing the fluorescent AMC molecule. The fluorescence emitted can be quantitatively measured, allowing researchers to assess protease activity effectively.

Applications in Research

This compound has several significant applications in scientific research:

  • Protease Activity Assays : Its fluorescent properties make it an ideal substrate for measuring protease activity, aiding in understanding enzyme kinetics.
  • Peptide Synthesis : It acts as a building block for synthesizing peptides and proteins, facilitating studies on protein structure and function.
  • Drug Development : The compound is instrumental in developing protease inhibitors and other therapeutic agents.
  • Biochemical Research : It is used in various assays to explore enzyme interactions and kinetics.

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesApplications
This compoundProtected lysine + fluorescent AMCProtease assays, peptide synthesis
H-Lys(Boc)-OHProtected lysine without fluorescenceGeneral peptide synthesis
H-Lys(Z)-OHDifferent protecting group (Z group)Similar applications as H-Lys(Boc)-OH
Fmoc-Lys(Boc)-OHFmoc protecting groupPeptide synthesis

Research Findings

Recent studies highlight the significance of this compound in various biological contexts:

  • A study demonstrated its utility in histone deacetylase (HDAC) assays, where it was used to measure HDAC activity through its cleavage by HDAC enzymes .
  • Another investigation into the SIN3B complex revealed that the compound could facilitate understanding protein-protein interactions crucial for transcriptional regulation .

Case Studies

  • Histone Deacetylation : Research involving HDAC complexes utilized this compound to elucidate mechanisms of histone modification and gene expression regulation. The ability to detect fluorescence provided insights into enzyme kinetics and specificity .
  • Protease Inhibition Studies : In drug development contexts, this compound was employed to screen potential protease inhibitors, demonstrating its role in identifying therapeutic candidates against diseases involving dysfunctional proteolytic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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